Boc-Gly-Tyr-Ome

Description

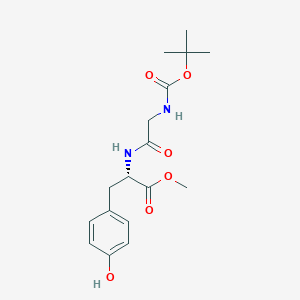

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H24N2O6 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

methyl (2S)-3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoate |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)18-10-14(21)19-13(15(22)24-4)9-11-5-7-12(20)8-6-11/h5-8,13,20H,9-10H2,1-4H3,(H,18,23)(H,19,21)/t13-/m0/s1 |

InChI Key |

YYOAGLRIPLTAHV-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Boc Gly Tyr Ome

Classical Solution-Phase Peptide Synthesis Approaches

Solution-phase synthesis remains a cornerstone for the preparation of dipeptides like Boc-Gly-Tyr-OMe. This approach involves the reaction of protected amino acid derivatives in a suitable solvent, often with the aid of coupling agents to facilitate peptide bond formation.

Carbodiimide-Mediated Coupling (e.g., Diisopropylcarbodiimide (DIPC))

Carbodiimides are widely used reagents for activating the carboxyl group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid derivative. Diisopropylcarbodiimide (DIPC) is a common choice for this purpose. asianpubs.orgbrieflands.com The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which then reacts with the amine component to form the peptide bond. wikipedia.org

In a typical procedure for synthesizing this compound, Boc-Gly-OH is reacted with H-Tyr-OMe in the presence of DIPC. asianpubs.orgnih.govijpsonline.com The progress of the reaction is often monitored by thin-layer chromatography (TLC). nih.govresearchgate.net

Auxiliary Coupling Reagents and Bases (e.g., N-Methylmorpholine (NMM), Triethylamine (TEA), Dicyclohexylcarbodiimide (DCC))

To enhance the efficiency of carbodiimide-mediated coupling and suppress side reactions, auxiliary reagents and bases are frequently employed. plantarchives.orgnih.gov

N-Methylmorpholine (NMM) and Triethylamine (TEA) are organic bases used to neutralize the hydrochloride salt of the amino acid ester (H-Tyr-OMe·HCl) and to maintain a basic environment conducive to the coupling reaction. asianpubs.orgbrieflands.combeilstein-journals.org NMM is often preferred as it is considered to be less prone to causing racemization. asianpubs.orgnih.gov The general procedure involves dissolving the amino acid methyl ester hydrochloride in a solvent like chloroform (B151607) or N,N-dimethylformamide (DMF) and adding the base at a reduced temperature (e.g., 0 °C) before the addition of the Boc-amino acid and the coupling agent. plantarchives.orgnih.govglobalresearchonline.net

Dicyclohexylcarbodiimide (DCC) is another commonly used carbodiimide (B86325) coupling agent. plantarchives.orgthieme-connect.de Similar to DIPC, it activates the carboxyl group of Boc-Gly-OH. A notable drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is sparingly soluble in many organic solvents and can complicate product purification. thieme-connect.de

The combination of these reagents has been successfully applied in the synthesis of various dipeptides, including this compound, often achieving good yields. asianpubs.orgnih.govijpsonline.com For instance, one method describes the preparation of Boc-dipeptide methyl esters by mixing the protected amino acids in chloroform with NMM and DCC. plantarchives.org

Esterification Techniques for C-Terminal Protection of Amino Acids

The synthesis of this compound requires the starting material L-tyrosine methyl ester (H-Tyr-OMe). This is typically prepared by the esterification of L-tyrosine. A common method involves reacting L-tyrosine with methanol (B129727) in the presence of an acid catalyst, such as hydrochloric acid or thionyl chloride. ontosight.aichemicalbook.comgoogle.com

For example, L-tyrosine can be suspended in dry methanol, followed by the dropwise addition of thionyl chloride. chemicalbook.comprepchem.com The reaction mixture is then heated, and upon completion, the solvent is evaporated to yield L-tyrosine methyl ester hydrochloride as a white solid. google.com Yields for this esterification can be quite high, with some procedures reporting yields of 95% or more. google.com Another approach involves the use of ethanolic hydrogen chloride to produce the corresponding ethyl ester. chemicalbook.com

Advanced and Optimized Synthetic Strategies for Peptide Bond Formation

Beyond classical methods, research has focused on developing more efficient and environmentally friendly strategies for peptide synthesis. These include enzymatic methods and the optimization of reaction conditions to maximize yields and minimize waste.

Optimization of Reaction Conditions for Maximizing Synthetic Yields

Maximizing the yield of this compound and other peptides is a key goal in synthetic chemistry. This can be achieved by carefully optimizing various reaction parameters.

Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. chemrxiv.orgchemrxiv.org Solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) are effective at swelling the solid support in solid-phase synthesis and can also be suitable for solution-phase methods. nih.gov Studies on dipeptide formation have shown that polar solvents like methanol can be slightly more favorable both kinetically and thermodynamically compared to water or non-polar solvents. chemrxiv.org The presence of trace amounts of certain solvents can also influence peptide self-assembly through hydrogen bonding. acs.org

Reagent Concentration and Temperature: The efficiency of peptide coupling is influenced by the initial concentration of reagents, reaction time, and temperature. chemrxiv.org For carbodiimide-mediated couplings, a molar ratio of 1:1.5 to 1:3 of the coupling agent to the amino acid substrate is often used to ensure efficient activation while minimizing side reactions. jpt.com While many couplings are performed at room temperature, some may benefit from mild heating. jpt.com Conversely, enzymatic reactions often have an optimal temperature range for maximizing yield, beyond which the enzyme may lose activity. nih.gov

Minimizing Racemization: A significant challenge in peptide synthesis is preventing racemization, the loss of stereochemical integrity at the chiral center of the amino acids. americanpeptidesociety.org The choice of coupling reagents, additives, and bases can all influence the extent of racemization. thieme-connect.de Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to suppress this side reaction. nih.gov

Through careful control of these factors, the synthesis of this compound can be optimized to achieve high yields and purity, making it readily available for its use in the construction of larger, more complex peptides.

Selective Deprotection Strategies for this compound Derivatives

In the multi-step synthesis of complex peptides, the selective removal of protecting groups from intermediates like N-α-t-Butyloxycarbonyl-L-glycine-L-tyrosine methyl ester (this compound) is a critical step. The ability to deprotect either the C-terminal methyl ester or the N-terminal Boc group orthogonally allows for the stepwise elongation of the peptide chain. This section details two common selective deprotection strategies employed for this compound and related peptide derivatives.

Saponification of Methyl Esters (e.g., using Lithium Hydroxide (B78521) (LiOH))

Saponification is a widely used method for the hydrolysis of C-terminal methyl esters in peptide synthesis, converting them into carboxylic acids. This reaction is typically carried out under basic conditions. Lithium hydroxide (LiOH) is a frequently employed reagent for this purpose due to its effectiveness in aqueous solvent systems. globalresearchonline.netresearchgate.net

The ester group of this compound can be selectively removed by hydrolysis with LiOH. asianpubs.orgnih.gov This process yields N-α-t-Butyloxycarbonyl-L-glycine-L-tyrosine (Boc-Gly-Tyr-OH), leaving the acid-labile Boc group intact. The resulting free carboxylic acid is then available for subsequent coupling reactions, such as the formation of a longer peptide chain. asianpubs.orgnih.gov For instance, the deprotected Boc-Gly-Tyr was coupled with Tyr-Tyr-OMe to synthesize a tetrapeptide. asianpubs.org

The reaction is typically performed in a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) and water to ensure the solubility of the peptide ester. globalresearchonline.netnih.gov The reaction is often initiated at 0°C and then allowed to proceed at room temperature. globalresearchonline.net Following the hydrolysis, the reaction mixture is acidified to protonate the newly formed carboxylate, allowing for its extraction into an organic solvent. globalresearchonline.net This method has been successfully applied to various Boc-protected dipeptides and larger peptide fragments during the synthesis of cyclic peptides and other complex molecules. asianpubs.orgnih.govnih.gov

Table 1: Conditions for Saponification of Peptide Methyl Esters using LiOH

| Protected Peptide | Reagent | Solvent System | Reaction Conditions | Product | Reference(s) |

| This compound | LiOH | Not specified | Not specified | Boc-Gly-Tyr-OH | asianpubs.orgnih.gov |

| General Protected Peptide | LiOH (1.5 mmol) | THF: H₂O (1:1) | Stirred for 1 hour at room temperature after addition at 0°C | Deprotected peptide acid | globalresearchonline.net |

| Dipeptide Methyl Ester | LiOH | Not specified | Not specified | Dipeptide Acid | nih.gov |

| Heptapeptide (B1575542) Methyl Ester | aqueous LiOH | Not specified | Not specified | Heptapeptide Acid | znaturforsch.com |

| Boc-protected tyrosine/phenylalanine derivatives | LiOH | THF, H₂O | Room temperature | Boc-protected amino acid | nih.gov |

Acid-Labile Boc Group Removal (e.g., using Trifluoroacetic Acid (TFA))

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, valued for its stability under a range of conditions and its facile removal under acidic conditions. ug.edu.plpeptide.com Trifluoroacetic acid (TFA) is the most common reagent for the cleavage of the Boc group. smolecule.com The reaction proceeds quickly, often at room temperature, and yields the free amine (as a TFA salt) and the byproducts tert-butyl cation and carbon dioxide. smolecule.com

In the context of this compound derivatives, TFA can be used to selectively remove the N-terminal Boc group, exposing the amino group of the glycine (B1666218) residue to give Gly-Tyr-OMe. smolecule.com This deprotection is a crucial step for elongating the peptide chain from the N-terminus. For example, research has shown the removal of the Boc-group from the dipeptide Boc-Tyr-Tyr-OMe using trifluoroacetic acid, which is structurally similar to this compound. asianpubs.org Similarly, the Boc-group of other dipeptides has been removed using TFA to allow for further coupling. nih.gov

The deprotection is typically carried out in an anhydrous solvent like dichloromethane (DCM) or dioxane. smolecule.comresearchgate.net A solution of TFA in DCM or a 4M solution of HCl in dioxane are standard protocols. smolecule.comresearchgate.net The reaction is generally rapid, often complete within 30 to 60 minutes at room temperature. znaturforsch.comresearchgate.net It is important that the conditions are anhydrous to prevent side reactions. Following the removal of the Boc group, the resulting amine salt is often neutralized or used directly in the next coupling step under basic conditions. asianpubs.orgmdpi.com This strategy is fundamental in both solution-phase and solid-phase peptide synthesis. peptide.com

Table 2: Conditions for Acid-Labile Boc Group Removal

| Protected Peptide/Amino Acid | Reagent | Solvent | Reaction Conditions | Product | Reference(s) |

| This compound | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Not specified | Gly-Tyr-OMe | smolecule.com |

| Boc-Tyr-Tyr-OMe | Trifluoroacetic Acid (TFA) | Not specified | Not specified | Tyr-Tyr-OMe | asianpubs.org |

| Dipeptide Methyl Ester | Trifluoroacetic Acid (TFA) | Chloroform | Stirred for 1 hour at room temperature | Deprotected dipeptide methyl ester | znaturforsch.com |

| Di-/tri-/tetrapeptides | Trifluoroacetic Acid (TFA) | Not specified | Not specified | Deprotected peptide | mdpi.com |

| Nα-Boc-amino acids/peptides | 4 M HCl in dioxane | Dioxane | 30 min at room temperature | N-terminal deprotected amino acid/peptide hydrochloride | researchgate.net |

Application of Boc Gly Tyr Ome As a Synthetic Building Block in Complex Peptide Architectures

Elongation to Linear Peptide Sequences

The primary application of Boc-Gly-Tyr-OMe in peptide synthesis is its role as a foundational block for building longer, linear peptide chains. Through sequential deprotection and coupling reactions, this dipeptide can be extended from either its N- or C-terminus to generate tripeptides, tetrapeptides, and longer oligopeptides.

Synthesis of Tripeptides and Tetrapeptides Utilizing this compound

The construction of tripeptides and tetrapeptides from this compound is a common strategy in the assembly of larger peptide fragments. For instance, in the synthesis of the natural product Delavayin-C, this compound is used as a precursor for a key tetrapeptide intermediate. nih.govasianpubs.org The process involves the selective removal of one of the protecting groups, followed by coupling with another amino acid or dipeptide.

A representative synthesis of a tetrapeptide, Boc-Gly-Tyr-Tyr-Tyr-OMe, is achieved through the following steps:

C-terminal Deprotection: The methyl ester of this compound is saponified, typically using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water, to yield the free acid, Boc-Gly-Tyr-OH. asianpubs.orgresearchgate.net

N-terminal Deprotection of Coupling Partner: Concurrently, a second dipeptide, such as Boc-Tyr-Tyr-OMe, is treated with an acid like trifluoroacetic acid (TFA) to remove the N-terminal Boc group, yielding H-Tyr-Tyr-OMe. asianpubs.org

Peptide Coupling: The two fragments, Boc-Gly-Tyr-OH and H-Tyr-Tyr-OMe, are then joined together using a coupling agent. Diisopropylcarbodiimide (DIPC) in the presence of a base like N-methylmorpholine (NMM) is effective for this transformation, forming the desired tetrapeptide, Boc-Gly-Tyr-Tyr-Tyr-OMe. nih.govasianpubs.org

This modular approach allows for the efficient synthesis of specifically sequenced tetrapeptides, which are themselves valuable intermediates.

Table 1: Exemplary Synthesis of a Tetrapeptide from this compound | Step | Starting Fragment 1 | Starting Fragment 2 | Key Reagents | Product | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | this compound | Boc-Tyr-Tyr-OMe | LiOH (for 1); TFA (for 2) | Boc-Gly-Tyr-OH | H-Tyr-Tyr-OMe | asianpubs.org | | 2 | Boc-Gly-Tyr-OH | H-Tyr-Tyr-OMe | DIPC, NMM, CHCl₃ | Boc-Gly-Tyr-Tyr-Tyr-OMe | nih.govasianpubs.org |

Assembly of Oligopeptide Chains (e.g., Heptapeptides, Octapeptides)

The synthesis of a linear heptapeptide (B1575542) precursor for Delavayin-C illustrates this principle. The tetrapeptide Boc-Gly-Tyr-Tyr-Tyr-OMe, derived from the initial this compound block, is coupled with a tripeptide fragment, H-Pro-Val-Pro-OMe. nih.govresearchgate.net The coupling is again mediated by reagents such as DIPC and NMM to yield the linear heptapeptide, Boc-Gly-Tyr-Tyr-Tyr-Pro-Val-Pro-OMe. nih.govasianpubs.org Similarly, the synthesis of the cyclic octapeptide cherimolacyclopeptide G involves the coupling of two distinct tetrapeptide units to form a linear octapeptide chain prior to cyclization. researchgate.netsci-hub.se These methods demonstrate how this compound can be the starting point for a synthetic route that leads to complex oligopeptides through the systematic assembly of smaller, well-defined blocks. ijrap.net

Construction of Cyclic Peptides and Peptidomimetics

Linear peptides containing the Gly-Tyr sequence, often assembled using this compound, are crucial intermediates for the construction of cyclic peptides. Cyclization dramatically alters a peptide's conformational properties, often leading to increased biological activity, stability, and receptor affinity. saromics.com

Cyclization Strategies (e.g., p-Nitrophenyl Ester Method)

A widely used strategy for the head-to-tail cyclization of linear peptides is the active ester method, particularly employing p-nitrophenyl (pnp) esters. sci-hub.se This method is favored for its ability to facilitate intramolecular cyclization while minimizing intermolecular polymerization, especially when conducted under high-dilution conditions. nih.govsci-hub.se

The process for cyclizing a linear heptapeptide, as seen in the total synthesis of Delavayin-C, involves several key steps:

C-terminal Activation: The methyl ester of the linear peptide (e.g., Boc-Gly-Tyr-Tyr-Tyr-Pro-Val-Pro-OMe) is first hydrolyzed with LiOH to expose the C-terminal carboxyl group. nih.gov This free acid is then reacted with p-nitrophenol in the presence of a coupling agent to form the corresponding Boc-peptide-p-nitrophenyl ester. nih.govplantarchives.org This "activates" the C-terminus for subsequent amide bond formation.

N-terminal Deprotection: The N-terminal Boc group is selectively removed using trifluoroacetic acid (TFA). nih.govplantarchives.org

Intramolecular Cyclization: The resulting deprotected linear peptide with an activated p-nitrophenyl ester at its C-terminus is dissolved in a solvent like chloroform (B151607). A base, such as N-methylmorpholine or pyridine, is added, and the reaction is maintained at a low temperature (0°C) for several days. nih.govznaturforsch.com The high dilution favors the intramolecular reaction of the N-terminal amine with the C-terminal active ester, leading to the formation of the cyclic peptide and the release of p-nitrophenol. nih.govplantarchives.org

Table 2: Key Steps in p-Nitrophenyl Ester Cyclization

| Step | Description | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Saponification | LiOH, THF:H₂O | Deprotect C-terminal to yield free carboxylic acid. | nih.govresearchgate.net |

| 2 | Active Ester Formation | p-nitrophenol, CHCl₃ | Activate the C-terminal for amide bond formation. | nih.govplantarchives.org |

| 3 | N-terminal Deprotection | Trifluoroacetic acid (TFA) | Expose the N-terminal amine for cyclization. | nih.govplantarchives.org |

| 4 | Intramolecular Cyclization | N-methylmorpholine, CHCl₃, 0°C, high dilution | Promote ring formation over polymerization. | nih.govsci-hub.se |

Design and Synthesis of Macrocyclic Peptide Frameworks

This compound is a component in the retrosynthetic analysis and subsequent synthesis of various natural and designed macrocyclic peptides. The Gly-Tyr motif is found in a number of bioactive cyclic peptides, and its inclusion is often critical for the molecule's structure and function. saromics.com The synthesis of these macrocycles relies on the initial construction of linear precursors, where this compound can serve as a key building block.

Examples of macrocyclic frameworks synthesized using strategies that can incorporate the Gly-Tyr sequence include:

Delavayin-C: A cyclic heptapeptide, cyclo(Gly-Tyr-Tyr-Tyr-Pro-Val-Pro), synthesized via a linear precursor built up from dipeptide fragments, including one derived from this compound. nih.govijpsonline.com

Diandrine C: A cyclic hexapeptide whose synthesis involves the coupling of a tetrapeptide and a dipeptide to form a linear precursor, which is then cyclized. nih.gov The Gly-Pro-Tyr-Trp sequence highlights the utility of building blocks containing Gly and Tyr. nih.gov

Arylomycins: These are cyclic lipohexapeptides that feature a biaryl bridge between hydroxyphenylglycine and tyrosine residues. tum.de While their synthesis is complex, the core peptide contains a Gly-L-Hpg-L-Ala-L-Tyr sequence, demonstrating the importance of the Gly-Tyr pairing in complex macrocyclic scaffolds. tum.de

The design of these syntheses showcases a convergent strategy: small, protected peptide fragments are first assembled into a full-length linear chain, which is then subjected to a carefully chosen macrocyclization reaction to yield the final, complex framework. researchgate.net

Table 3: Examples of Macrocyclic Peptides Incorporating a Gly-Tyr Moiety

| Macrocycle Name | Linear Precursor Example | Cyclization Method | Reference |

|---|---|---|---|

| Delavayin-C | Boc-Gly-Tyr-Tyr-Tyr-Pro-Val-Pro-OMe | p-Nitrophenyl ester method | nih.govresearchgate.net |

| Diandrine C | Boc-Gly-Pro-Tyr-Trp-Pro-Gly-OMe | Pentafluorophenyl (pfp) ester method | nih.gov |

| Yunnanin A | Boc-Gly-Gly-Pro-Phe-Pro-Gly-Tyr-OMe | p-Nitrophenyl ester method | znaturforsch.com |

Derivatization and Incorporation into Specialized Biochemical Probes

Beyond its role in constructing peptide backbones, the Gly-Tyr sequence derived from this compound can be incorporated into peptides that are subsequently derivatized to create specialized biochemical probes. The tyrosine residue, with its phenolic side chain, is particularly amenable to chemical modification, allowing for the introduction of reporter groups, cross-linkers, or other functionalities.

Strategies for derivatization include:

Side-Chain Modification: The phenol (B47542) ring of tyrosine is a target for electrophilic substitution reactions. For example, site-selective C-H acylation of tyrosine-containing peptides has been demonstrated, allowing for the introduction of various aldehyde-containing groups. rsc.org Furthermore, nitration of the tyrosine ring, as seen in the arylomycin B series of natural products, adds another layer of chemical diversity. tum.de

Incorporation of Non-natural Amino Acids: Peptides containing the Gly-Tyr motif can be synthesized alongside non-natural or modified amino acids to probe biological systems. For instance, α-hydrazino acids can be incorporated to study conformational effects. nih.gov

Attachment of Probes: The Gly-Tyr sequence can be part of a larger peptide designed as a recognition element, which is then conjugated to a probe molecule. This is a common strategy in developing tools for chemical biology. While not a direct derivatization of this compound itself, the dipeptide serves as a key component of the final recognition motif. The synthesis of flavopeptide conjugates as models for flavoenzymes, where a peptide like Gly-Tyr-OMe is coupled to a flavin moiety, exemplifies this approach. ias.ac.in

These derivatization techniques transform simple peptides into sophisticated probes for studying protein-protein interactions, enzyme activity, and other biological processes, highlighting the utility of the Gly-Tyr unit as a versatile and modifiable scaffold.

Oxidative Functionalization of the Tyrosine Residue for DOPA-Derived Peptidomimetics (e.g., Tyrosinase-Mediated Reactions)

The tyrosine residue within this compound is a prime target for oxidative functionalization to create peptidomimetics containing 3,4-dihydroxyphenylalanine (DOPA). DOPA-containing peptides are of significant interest, partly due to their relevance in neurochemistry and as potential therapeutic agents. rsc.orgrsc.org The enzyme tyrosinase, typically sourced from Agaricus bisporus, is an effective biocatalyst for this transformation. unitus.itresearchgate.net

The reaction mechanism involves the tyrosinase-catalyzed oxidation of the tyrosine's phenol group to a highly reactive ortho-quinone intermediate. rsc.orgrsc.org This intermediate can then undergo a Michael-like addition with a suitable nucleophile. For instance, in the presence of an amino acid derivative like glycine (B1666218) methyl ester (NH2-Gly-OMe), a new N-C bond is formed between the nitrogen of the nucleophile and the aromatic ring of the quinone. rsc.orgresearchgate.net A subsequent reduction step, often using sodium dithionite (B78146) (Na2S2O4), re-aromatizes the ring to yield the stable DOPA-derived peptidomimetic. unitus.it

Research has demonstrated this strategy using the closely related precursor Boc-Tyr-OMe as a starting material to generate novel DOPA derivatives. rsc.orgrsc.org The efficiency of this enzymatic process can be influenced by reaction conditions, such as the solvent system. Studies have shown that a mixture of phosphate (B84403) buffer solution (PBS) and ethanol (B145695) can provide a suitable medium for the reaction, with optimal yields achieved at specific ratios. rsc.orgresearchgate.net For example, the reaction between Boc-Tyr-OMe and glycine methyl ester in the presence of tyrosinase yielded the DOPA-derived peptidomimetic OMe-Gly-N-Boc-DOPA-OMe in yields as high as 87%. rsc.orgresearchgate.net

Similarly, the direct oxidation of the dipeptide this compound using tyrosinase has been shown to produce the corresponding Boc-Gly-DOPA-OMe in good yields. unitus.it This process highlights the enzyme's ability to selectively functionalize the tyrosine residue even when it is part of a peptide chain. unitus.it

| Tyrosine Precursor | Nucleophile | Resulting Product | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Boc-Tyr-OMe | NH2-Gly-OMe | OMe-Gly-N-Boc-DOPA-OMe | 87 | rsc.orgresearchgate.net |

| Boc-Tyr-OMe | N-Boc-Gly-COOH | N-Boc-Gly-N-Boc-DOPA-OMe | 80 | rsc.orgrsc.org |

| Boc-Tyr-OMe | NH2-Val-OMe | OMe-Val-N-Boc-DOPA-OMe | 77 | rsc.orgrsc.org |

| This compound | - (Internal oxidation) | Boc-Gly-DOPA-OMe | Good | unitus.it |

Integration into Bioorganometallic Conjugates (e.g., Ferrocene-Peptide Scaffolds)

Bioorganometallic chemistry merges the structural diversity of organometallic compounds with the functional complexity of biological molecules like peptides. Ferrocene (B1249389), with its stable sandwich structure and defined geometry, is a particularly favored scaffold for constructing peptidomimetics. nih.gov When peptide chains are attached to the two cyclopentadienyl (B1206354) (Cp) rings of a ferrocene core, the organometallic moiety acts as a turn-inducer, forcing the peptide strands into specific secondary structures such as β-turns and helices. nih.govmdpi.com

A peptide like Gly-Tyr-OMe (obtained after deprotection of this compound) could be coupled to a ferrocene scaffold. The chirality of the tyrosine residue would influence the helical conformation of the resulting conjugate. researchgate.net The integration of such a peptide would create a bifunctional molecule combining the redox-active properties of the ferrocene unit with the specific recognition or signaling capabilities of the peptide sequence. These structured bioorganometallic conjugates have applications as electrochemical sensors, molecular receptors, and models for protein secondary structures. nih.govmdpi.com

| Ferrocene Scaffold | Attached Peptide/Amino Acid | Key Structural Feature | Reference |

|---|---|---|---|

| 1,1'-Ferrocenedicarboxylic acid | -Gly-L-Pro-OEt | Formation of two intramolecular interchain hydrogen bonds creating a 10-membered ring. | researchgate.net |

| 1'-Aminoferrocene-1-carboxylic acid (Fca) | Ac-Ala-Fca-Ala-OMe | Mimics a natural peptide turn structure. | mdpi.com |

| 1,1'-Diaminoferrocene | Ala-Pro dipeptides | Conformational stability influenced by the heterochirality of the peptide sequence. | acs.org |

Design Principles for Bifunctional Peptide Architectures

The creation of bifunctional peptides—molecules that possess two distinct functionalities—is a cornerstone of modern peptidomimetic design. This compound is an excellent starting point for such architectures, where the peptide backbone provides a structural and biocompatible framework, and the tyrosine side chain allows for the introduction of a secondary functional group. Several key principles guide the design of these molecules:

Scaffolding for Conformational Control: A central principle is the use of a rigid scaffold to control the three-dimensional arrangement of the peptide. Ferrocene, as discussed, serves as a reliable organometallic scaffold to induce turns. nih.gov Alternatively, cyclic peptide backbones can be used to constrain the molecule and present functional groups in a defined orientation. google.comnih.gov This conformational restriction is crucial for optimizing interactions with biological targets. acs.org

Incorporation of Functional Moieties: Bifunctionality is achieved by conjugating a functional unit to the peptide. This can be accomplished by modifying a reactive side chain, as seen in the oxidation of tyrosine to DOPA, which introduces neurotransmitter-like properties. rsc.org It can also be achieved by coupling a pre-made functional molecule, such as a flavin for redox activity or a metal complex for catalytic or imaging purposes, to the peptide's terminus or side chain. ias.ac.in

Stabilization through Non-covalent Interactions: Intramolecular hydrogen bonding is a powerful tool for stabilizing the desired conformation. acs.org In ferrocene-peptide conjugates, hydrogen bonds between the peptide strands are essential for maintaining the turn structure. mdpi.com The sequence of amino acids is chosen specifically to promote these interactions. For example, the inclusion of proline can introduce kinks or turns, predisposing the peptide to a specific fold. acs.org

Modularity: The synthesis is often modular. A protected peptide block like this compound is prepared first, followed by deprotection and coupling to the second functional unit. nih.govias.ac.in This stepwise approach allows for the creation of a diverse library of bifunctional molecules by combining different peptide sequences with various functional moieties.

Synthesis of Flavopeptide Conjugates

Flavoenzymes are proteins that use a flavin cofactor (derived from riboflavin) to perform a wide range of redox reactions. The synthesis of flavopeptide conjugates—where a flavin moiety is covalently attached to a peptide—provides valuable models for studying the structure and function of these enzymes. ias.ac.in The peptide portion can influence the electrochemical properties of the flavin and provide a scaffold for substrate recognition.

The synthesis of a flavopeptide using a precursor like this compound follows a well-defined synthetic route. ias.ac.in The general strategy involves:

Peptide Synthesis: The protected peptide, this compound, is synthesized using standard solution-phase peptide coupling methods. ias.ac.in

Boc Deprotection: The N-terminal Boc protecting group is removed, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to expose the free amine of the glycine residue. ias.ac.inias.ac.in

Coupling to Flavin: The resulting peptide amine (H-Gly-Tyr-OMe) is then coupled to a carboxyl-functionalized flavin derivative. The coupling reaction is facilitated by standard reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). ias.ac.in

This approach has been successfully used to synthesize various flavopeptide conjugates. While a direct example using the Gly-Tyr sequence was not the primary focus of the cited study, the synthesis of a closely related Boc-Pro-Gly-Tyr-OMe precursor and its subsequent use in flavin conjugation demonstrates the viability of the method. ias.ac.inias.ac.in A noticeable decrease in yield was observed when a longer tripeptide motif was used for coupling compared to dipeptides, suggesting steric hindrance can play a role. ias.ac.in The resulting flavopeptide conjugates exhibit interesting photophysical properties, with the tyrosine residue capable of engaging in charge-transfer phenomena with the flavin's isoalloxazine ring system. ias.ac.in

| Peptide Precursor | Flavin Moiety | Resulting Flavopeptide | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Proline-OMe (P1) | 7-carboxy-10-dodecylisoalloxazine | FP1 | ~80-90 (implied for dipeptides) | ias.ac.in |

| Proline-glycine-OMe (P2) | 7-carboxy-10-dodecylisoalloxazine | FP2 | ~80-90 (implied for dipeptides) | ias.ac.in |

| Proline-tyrosine-OMe (P3) | 7-carboxy-10-dodecylisoalloxazine | FP3 | Noticeable decrease from dipeptides | ias.ac.in |

| Proline-glycine-tyrosine-OMe (P4) | 7-carboxy-10-dodecylisoalloxazine | FP4 | Noticeable decrease from dipeptides | ias.ac.in |

Conformational Analysis and Structural Investigations of Boc Gly Tyr Ome and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation and Conformational Characterization

Spectroscopic techniques are paramount in defining the three-dimensional structure and conformational dynamics of peptides like Boc-Gly-Tyr-OMe in various environments.

NMR spectroscopy is a powerful, non-destructive technique for studying peptide conformation in solution. It provides detailed information on covalent bonding, through-bond connectivity, and through-space atomic proximities.

Proton NMR is fundamental for the initial structural characterization of this compound. The chemical shifts (δ) of the amide protons are particularly sensitive to their local environment and involvement in hydrogen bonding. rsc.orgubc.ca A downfield shift of an amide proton signal often indicates its participation in a hydrogen bond, which restricts its rotation and shields it from the solvent. The temperature dependence of amide proton chemical shifts can further elucidate hydrogen bonding patterns; a small temperature coefficient suggests an intramolecularly hydrogen-bonded proton, a key feature in stable secondary structures like β-turns. acs.org

The vicinal coupling constant, ³J(HN,Hα), between the amide proton and the α-proton is related to the dihedral angle φ. This relationship, often described by the Karplus equation, allows for the estimation of backbone torsion angles and provides insight into the peptide's secondary structure. oup.comlibretexts.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound Note: Shifts are reported in ppm relative to TMS and can vary based on solvent and temperature.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Boc (t-butyl) | ~1.43 | singlet (s) | 9H, characteristic signal for the Boc protecting group. rsc.org |

| Gly α-CH₂ | 3.76 - 3.86 | doublet (d) or multiplet (m) | 2H, coupled to the Gly amide proton. rsc.orgglobalresearchonline.net |

| Gly NH | 5.14 - 5.31 | triplet (t) or multiplet (m) | 1H, chemical shift is sensitive to hydrogen bonding. rsc.org |

| Tyr α-CH | 3.96 - 4.81 | multiplet (m) | 1H, coupled to Tyr NH and β-protons. globalresearchonline.net |

| Tyr β-CH₂ | 3.03 - 3.17 | multiplet (m) | 2H, diastereotopic protons. rsc.orgglobalresearchonline.net |

| Tyr Aromatic-H | 6.69 - 7.03 | doublet (d) | 4H, characteristic AA'BB' system for the para-substituted ring. globalresearchonline.net |

| Tyr NH | ~6.47 | doublet (d) | 1H, coupled to the Tyr α-proton. rsc.org |

¹³C NMR spectroscopy provides complementary information to ¹H NMR. The chemical shifts of backbone and side-chain carbons, particularly Cα and Cβ, are highly sensitive to the local conformation. researchgate.net These shifts can serve as reliable indicators of secondary structure elements such as helices and sheets. researchgate.netillinois.edu For instance, the difference in chemical shifts between Cα and Cβ can help distinguish between different conformational states.

Furthermore, ¹³C NMR is an effective tool for studying cis-trans isomerization around the peptide bond. tandfonline.com While the Gly-Tyr peptide bond is expected to be predominantly in the more stable trans conformation, the urethane (B1682113) bond preceding the glycine (B1666218) residue (Boc-Gly) can exhibit a higher population of the cis isomer. acs.org The distinct chemical shifts for carbons adjacent to the cis and trans isomers allow for their identification and quantification.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Note: Shifts are reported in ppm relative to TMS and can vary based on solvent and conformation.

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Boc C(CH₃)₃ | ~28.4 | Signal for the three equivalent methyl carbons of the Boc group. |

| Boc C (CH₃)₃ | ~80.0 | Signal for the quaternary carbon of the Boc group. |

| Gly Cα | ~40.3 | Chemical shift is sensitive to the backbone conformation. globalresearchonline.net |

| Tyr Cα | ~56.7 | Chemical shift is sensitive to the backbone conformation. globalresearchonline.net |

| Tyr Cβ | ~36.6 | Side-chain carbon signal. globalresearchonline.net |

| Tyr Aromatic C | 115.3 - 131.6 | Signals for the aromatic carbons of the tyrosine ring. globalresearchonline.net |

| Boc C=O | ~155.7 | Carbonyl of the tert-butoxycarbonyl group. |

| Gly C=O | ~166.1 | Amide carbonyl carbon. globalresearchonline.net |

| Tyr C=O | ~177.9 | Ester carbonyl carbon. globalresearchonline.net |

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton resonances and the determination of the three-dimensional structure of this compound. tu-darmstadt.de

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other through chemical bonds (J-coupling), typically over two or three bonds. libretexts.org For this compound, COSY spectra would reveal correlations within the Gly residue (NH-CαH₂) and within the Tyr residue (NH-CαH-CβH₂), as well as between the aromatic protons of the Tyr side chain. This allows for the tracing of the amino acid spin systems from one proton to the next. princeton.edu

While NMR provides the most detailed conformational data, other spectroscopic techniques are routinely used to confirm the identity and primary structure of the synthesized peptide.

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. ijrap.net Characteristic absorption bands for this compound would include N-H stretching vibrations (around 3300-3400 cm⁻¹), C=O stretching from the urethane, amide, and ester groups (typically in the 1630-1740 cm⁻¹ region), and aromatic C=C stretching.

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the compound. ijpsonline.com For this compound (C₁₇H₂₄N₂O₆), the expected monoisotopic mass is 352.1634 g/mol , and MS analysis would show a corresponding molecular ion peak (e.g., [M+H]⁺ at m/z 353.17). globalresearchonline.net High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Table 3: Summary of Other Spectroscopic Data for this compound and its Derivatives

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| IR Spectroscopy | ~3300-3400 cm⁻¹ | N-H stretching (amide, urethane) | |

| IR Spectroscopy | ~1740 cm⁻¹ | C=O stretching (ester) | |

| IR Spectroscopy | ~1650-1680 cm⁻¹ | C=O stretching (amide I) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (13C NMR) for Conformational State Characterization and Isomerization

Computational Chemistry Approaches for Conformational Dynamics and Energy Landscapes

Computational chemistry provides a theoretical framework to complement experimental data, offering insights into the conformational energy landscape and dynamics of this compound. uit.noacs.org These methods can model molecular behavior at an atomic level.

The process typically begins with a systematic search of the conformational space defined by the rotatable bonds of the molecule, primarily the backbone dihedral angles φ(Gly), ψ(Gly), φ(Tyr), and ψ(Tyr). duth.gr This generates a large number of potential structures.

These initial structures are then subjected to energy minimization using molecular mechanics force fields or more accurate quantum chemistry methods, such as Density Functional Theory (DFT). acs.orgaip.org This process identifies the stable, low-energy conformers. By calculating the relative Gibbs free energies of these conformers, a potential energy surface or "energy landscape" can be constructed. duth.graip.org This landscape depicts the relative stabilities of different conformations and the energy barriers separating them, providing a picture of the peptide's flexibility and the equilibrium between different structural states. duth.gr These theoretical models can then be validated by comparing calculated NMR parameters (like coupling constants and NOE distances) with the experimental data.

Quantum Mechanical (QM) Calculations

While MD simulations are powerful for exploring conformational space, QM calculations provide a more accurate description of the electronic structure and are the gold standard for determining the relative energies of different conformers.

Ab initio and Density Functional Theory (DFT) methods are used to solve the electronic Schrödinger equation, providing highly accurate energies and properties. DFT, particularly with hybrid functionals like B3LYP, has become a workhorse in computational chemistry for studying peptide conformations due to its balance of accuracy and computational cost. mdpi.commdpi.com

For a molecule like this compound, a typical DFT study would involve optimizing the geometry of several starting conformations (e.g., extended, folded, various turn types) to find the local energy minima on the potential energy surface. Subsequent frequency calculations confirm that these are true minima and provide zero-point vibrational energies and thermal corrections to the Gibbs free energy. By comparing the relative free energies, the most stable conformers can be identified. Such calculations have been used to show that for some Boc-protected dipeptides, intramolecular hydrogen bonds can stabilize folded structures. mdpi.comnih.gov For instance, DFT calculations on ferrocene (B1249389) dipeptides with Boc protecting groups helped elucidate hydrogen bonding patterns and conformational preferences. mdpi.com

A hypothetical DFT analysis of this compound might yield results similar to those shown in the illustrative table below, comparing the relative stability of different potential conformers.

| Conformer | Description | Relative Energy (kcal/mol) | Key Hydrogen Bond |

|---|---|---|---|

| A | Extended | 0.5 | None |

| B | Type I β-Turn like | 0.0 | Boc C=O ··· Tyr N-H |

| C | Gamma Turn (C7) | 1.2 | Gly C=O ··· Tyr N-H |

This table provides a hypothetical example of results from a DFT conformational analysis of this compound, illustrating how different structures would be compared based on relative energy.

Semiempirical quantum chemistry methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to speed up calculations significantly. uni-muenchen.de Methods like AM1, PM3, and DFTB are much faster than ab initio or DFT methods, allowing for the energetic analysis of larger systems or more extensive sampling of conformational space.

While not as accurate as higher-level methods, semiempirical calculations can be valuable for an initial, broad exploration of a peptide's conformational landscape. nih.gov For example, a semiempirical method could be used to perform a preliminary scan of the Ramachandran map for this compound to identify regions of low energy. These promising structures could then be subjected to more accurate and costly DFT calculations for refinement. cuni.cz Studies on glycyl dipeptides have shown that even a small degree of environmental polarizability, which can be modeled with modified semiempirical methods, significantly alters the conformational energy surfaces compared to gas-phase calculations. tandfonline.com This highlights their utility in providing a first approximation of solvent effects on peptide structure.

Theoretical Estimation of Intramolecular Interactions (e.g., Hydrogen Bonding, C–H···π Interactions)

The conformational preferences of peptides are largely dictated by a network of non-covalent intramolecular interactions. For this compound, theoretical and computational methods are invaluable for estimating the presence and strength of these forces, primarily intramolecular hydrogen bonds and C–H···π interactions, which stabilize specific secondary structures.

Intramolecular Hydrogen Bonding: The structure of this compound contains multiple hydrogen bond donor and acceptor sites, making the formation of intramolecular hydrogen bonds highly probable. The potential donors are the N-H groups of the glycine and tyrosine residues and the hydroxyl group of the tyrosine side chain. The acceptors include the carbonyl oxygen atoms of the Boc protecting group, the peptide backbone, and the methyl ester.

Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP and M06-2X, are used to explore the potential energy surface of the dipeptide and identify stable conformers. researchgate.net These calculations can predict the formation of folded structures such as β-turns and γ-turns, which are stabilized by specific hydrogen bond patterns. For instance, a γ-turn can be formed by a hydrogen bond between the C=O group of the Boc protector and the N-H group of the glycine residue (a C7 hydrogen bond). aip.org In a study of the related dehydropeptide Boc-Gly-(E)-ΔPhe-NHMe, DFT calculations were combined with experimental IR and NMR data to reveal that the tendency to adopt β-turn conformations is significantly affected by the residue's configuration. researchgate.net For similar capped dipeptides, quantum chemistry calculations have been employed to investigate the stability and characteristics of such intramolecularly hydrogen-bonded structures in the gas phase. aip.org The presence and strength of these bonds are often verified using theoretical analyses such as Bader's quantum theory of atoms in molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. aip.orgmdpi.com

However, computational and database analyses of related peptides suggest that this specific interaction is not always a dominant conformational driver. A study analyzing crystal structures of various tripeptides with an N-terminal Boc group and a C-terminal aromatic residue (including Boc-Leu-Aib-Tyr-OMe) found that these peptides adopt conformations where a C–H···π interaction between the Boc group and the aromatic ring is absent. nih.govacs.org This suggests that for this compound, other interactions, such as backbone hydrogen bonds or steric effects, might play a more significant role in determining the final conformation over the weaker C–H···π interaction involving the protecting group. nih.gov The energetic contribution of a single C–H···π interaction has been estimated to be approximately -1.1 kcal·mol⁻¹, a value that becomes significant when multiple such interactions can occur within a molecular assembly. ijrap.net

| Interaction Type | Potential Interacting Groups in this compound | Theoretical Method of Estimation | Finding in Related Peptides | Reference |

|---|---|---|---|---|

| Intramolecular H-Bond (β/γ-turn) | Boc C=O ··· H-N (Gly/Tyr) | DFT (B3LYP, M06-2X), MP2, QTAIM, NBO | β-turn tendencies investigated in Boc-Gly-ΔPhe-NHMe; C7 γ-turns analyzed in capped Pro-Gly dipeptides. | researchgate.netaip.org |

| C–H···π Interaction | Boc C-H ··· π-ring (Tyr) | CCDC Database Analysis, DFT | Interaction between Boc C-H and aromatic rings found to be absent in several Boc-X-Tyr-OMe structures. | nih.govacs.org |

| π–π Interaction | Tyr ring ··· Tyr ring (in oligomers/assemblies) | Molecular Dynamics (MD) | Shown to drive self-assembly in Boc-Tyr-X-Tyr-OMe systems into nanotubes. | cgmartini.nl |

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, binds to a macromolecular target, typically a protein receptor or enzyme. ijrap.net These studies provide critical insights into the intermolecular interactions that govern molecular recognition, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

While specific docking studies for this compound as a primary ligand are not extensively documented in the literature, its role as a key building block in the synthesis of more complex molecules that are subjected to such analyses is well-established. For example, this compound has been used as a precursor in the synthesis of glycyrrhizic acid conjugates. nih.gov These conjugates were subsequently evaluated as potential inhibitors of the Dengue Virus NS2B-NS3 protease through molecular docking, demonstrating the utility of the dipeptide scaffold in drug design. nih.gov

Similarly, research on metallopeptides has involved the synthesis of a Gly-Tyr dipeptide, starting from this compound, which was then complexed with metal ions. globalresearchonline.net These resulting metal-dipeptide complexes were then docked into the HPV18-2IOI receptor to evaluate their binding affinity as potential anticancer agents. globalresearchonline.net

The methodology for such studies typically involves using software like AutoDock or the Schrödinger suite. ijrap.netnih.gov In a representative study, docking experiments were performed to understand the binding of N-terminally protected glutamine-containing peptides to tissue transglutaminase. nih.gov The study highlighted that while CBz-Gln-Gly was a substrate, Boc-Gln-Gly was not, underscoring the critical role of the N-terminal protecting group in molecular recognition by the enzyme's active site. nih.gov The modeling revealed key hydrogen bonds between the substrate and conserved tyrosine and histidine residues in the enzyme's active site, which were crucial for stabilizing the binding and facilitating the enzymatic reaction. nih.gov

| Peptide/Derivative | Protein Target | Modeling/Docking Software | Key Findings | Reference |

|---|---|---|---|---|

| Glycyrrhizic Acid-Gly-Tyr-OMe Conjugate | Dengue Virus NS2B-NS3 Protease | Not Specified | Used to evaluate inhibitory potential. | nih.gov |

| Gly-Tyr Metal Complexes | HPV18-2IOI Receptor | Not Specified | Docking showed good binding interactions for the metallopeptides. | globalresearchonline.net |

| Boc-Gln-Gly (Control Peptide) | Tissue Transglutaminase | AutoDock 3.0 | Did not bind favorably, consistent with its lack of substrate activity, unlike CBz-Gln-Gly. | nih.gov |

| Designed Tetrapeptide FGVY | Human Mitochondrial Peptide Deformylase, HIF-1α | Schrödinger Suite | Preliminary docking showed effective binding to target proteins. | ijrap.net |

Emerging Research Directions and Future Perspectives

Development of Novel Peptide Scaffolds and Functional Probes Derived from Boc-Gly-Tyr-OMe

This compound is increasingly utilized as a foundational element for the synthesis of complex peptide architectures and functional molecules. Its role extends beyond a simple dipeptide unit to that of a key precursor for novel scaffolds with tailored biological activities.

Researchers are incorporating this compound into larger peptide sequences to create bioactive agents. For instance, it has been used as a starting dipeptide unit in the synthesis of a cyclic heptapeptide (B1575542), delavayin-C, which exhibits antibacterial and antifungal properties. nih.gov The synthesis involves a convergent strategy where di- and tripeptide fragments, including this compound, are assembled into a linear heptapeptide before cyclization. nih.gov This highlights the utility of the dipeptide in constructing complex natural product analogs. Similarly, this compound is a building block in the creation of metallopeptides. Studies have shown its use in synthesizing dipeptide complexes with metals like Nickel(II) and Copper(II), which have demonstrated potential anticancer activity against HeLa cancer cells. globalresearchonline.net

The tyrosine residue within the dipeptide is a prime target for modification to create functional probes. The phenolic hydroxyl group can be functionalized to introduce reporter groups, such as fluorescent tags, or to attach other molecular entities. nih.gov For example, this compound has been conjugated with flavin derivatives to create flavopeptide conjugates, which serve as models for studying covalently linked flavoenzymes. ias.ac.in Furthermore, the development of unnatural amino acid derivatives, like 2′,6′-dimethyl-l-tyrosine (Dmt), has found widespread use in creating opioid peptides with enhanced receptor affinity and specificity. nih.gov The synthetic accessibility of Boc-protected tyrosine analogs opens avenues for incorporating them into the Gly-Tyr scaffold, leading to peptidomimetics with novel pharmacological profiles. nih.gov The ability to use such dipeptides in solid-phase peptide synthesis (SPPS) allows for the creation of diverse peptide libraries for screening and drug discovery. nih.govnih.gov

Future work will likely focus on using this compound to build even more diverse scaffolds, such as peptide-based nanoparticles for drug delivery and peptidomimetics designed to target specific protein-protein interactions. smolecule.comacs.orgnsf.gov

| Example Derivative/Scaffold | Precursor(s) including this compound | Application/Significance |

| Delavayin-C (Cyclic Heptapeptide) | This compound and other peptide fragments | Synthesis of natural product analogs with antibacterial/antifungal activity. nih.gov |

| Ni(II) and Cu(II) Dipeptide Complexes | This compound | Development of metallopeptides with potential anticancer properties. globalresearchonline.net |

| Flavopeptide Conjugates | This compound and a carboxyl-functionalized flavin | Model systems for studying flavoenzymes. ias.ac.in |

| Opioid Peptidomimetics | Boc-protected tyrosine analogs (e.g., Dmt) | Creation of peptides with enhanced receptor affinity and novel pharmacological profiles. nih.gov |

Integration of Advanced Spectroscopic and Computational Methodologies for Comprehensive Conformational Studies

Understanding the three-dimensional conformation of peptides is critical, as structure dictates function. Emerging research increasingly combines advanced spectroscopic techniques with computational modeling to provide a detailed picture of the conformational landscape of this compound and its derivatives.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterization. 1H and 13C NMR spectroscopy allows for the precise assignment of peaks corresponding to the Boc protecting group, the methyl ester, and the aromatic and backbone protons, confirming the structure of synthesized peptides. Advanced techniques like gas-phase laser spectroscopy are being used to probe the intrinsic conformational preferences of dipeptides, free from solvent effects. aip.org These studies can reveal the subtle interplay of intramolecular hydrogen bonds, such as γ-turns, that define the peptide's backbone structure. aip.org For example, studies on similar capped dipeptides have identified stable, double γ-turn structures in the gas phase, providing fundamental insights into peptide folding. aip.org

Computational chemistry offers powerful predictive tools that complement experimental data. acs.org Molecular docking simulations can predict how a peptide derivative might bind to a biological target, such as an enzyme active site. For instance, docking can be used to model the interaction of tyrosine-containing peptides with enzymes like tyrosinase or proteases. Molecular Dynamics (MD) simulations take this a step further by modeling the dynamic behavior of the peptide over time, assessing its conformational stability and flexibility. This integration of experimental spectroscopy and theoretical calculations is crucial for understanding how modifications to the this compound structure, such as the introduction of unnatural amino acids or conjugation to other molecules, affect its conformation and, consequently, its biological activity. unibo.it

Future directions will likely involve the use of more sophisticated spectroscopic methods, such as cryogenic IR spectroscopy in conjunction with high-level quantum chemistry calculations, to map the potential energy surface of these dipeptides with even greater accuracy. This will be vital for the rational design of peptidomimetics with pre-organized conformations for enhanced binding to biological targets.

| Methodology | Application to this compound & Derivatives | Research Finding/Insight |

| NMR Spectroscopy | Structural confirmation and characterization of synthesized peptides. | Assigns specific protons and carbons, verifying the covalent structure. |

| Gas-Phase IR Spectroscopy | Probing intrinsic conformational preferences without solvent influence. aip.org | Can identify specific intramolecular hydrogen bonding patterns like γ-turns. aip.org |

| Molecular Docking | Predicting binding modes and affinities with enzymatic targets. | Models interactions with enzymes like tyrosinase or proteases. |

| Molecular Dynamics (MD) Simulations | Assessing conformational stability and flexibility over time. | Reveals the dynamic behavior of the peptide backbone and side chains. |

Expansion of Enzymatic and Biocatalytic Applications in Peptide Chemistry

The use of enzymes as catalysts in chemical synthesis represents a key area of green chemistry, offering high selectivity and mild reaction conditions. This compound and its parent compound, Boc-Tyr-OMe, are excellent substrates for exploring and expanding the role of biocatalysis in peptide chemistry. acs.orgnih.gov

Enzymes are being used for both the synthesis and modification of peptides derived from this dipeptide. Proteases, which normally cleave peptide bonds, can be used in reverse under specific conditions (e.g., in organic solvents or with activated esters) to catalyze peptide bond formation. nih.gov This approach allows for the clean and specific coupling of peptide fragments. For example, enzymes like subtilisin and proteinase K have been shown to catalyze the synthesis of taurine-containing peptides using Boc-Tyr-OMe as a model acyl donor. researchgate.net

The tyrosine residue is a substrate for tyrosinase enzymes, which can hydroxylate the phenol (B47542) ring to produce a highly reactive 3,4-dihydroxyphenylalanine (DOPA) residue. rsc.orgresearchgate.net This enzymatic transformation is the first step in powerful chemoenzymatic cascades. For example, a novel peptide ligation strategy has been developed where an N-terminal tyrosine is converted to DOPA by a tyrosinase, which then undergoes a Pictet-Spengler reaction with an aldehyde to form a new carbon-carbon bond, effectively ligating the peptide to another molecule. nih.gov This method has been used for fluorescent tagging and coupling peptides to other peptide fragments under mild, aqueous conditions. nih.gov Such enzymatic modifications open up new avenues for creating complex peptide conjugates and peptidomimetics that are difficult to access through traditional chemical synthesis alone. rsc.orgrsc.org

The future in this area points towards the discovery and engineering of novel enzymes with expanded substrate scope and enhanced stability. rsc.org The integration of biocatalytic steps into automated synthesis platforms could revolutionize the production of complex peptides, making the synthesis of peptide-based drugs and materials more efficient and environmentally sustainable. nih.govnih.gov

| Enzyme Class | Specific Application with this compound or Analog | Outcome |

| Proteases (e.g., Subtilisin) | Catalyze peptide bond formation using Boc-Tyr-OMe as an acyl donor. researchgate.net | Synthesis of novel peptides (e.g., taurine-containing peptides) under mild conditions. researchgate.net |

| Tyrosinases | Hydroxylation of the tyrosine residue to a DOPA residue. rsc.orgnih.gov | Creation of reactive DOPA-peptides for subsequent chemical modification. rsc.org |

| Chemoenzymatic Cascade | Tyrosinase-mediated DOPA formation followed by a Pictet-Spengler reaction. nih.gov | A novel peptide ligation and functionalization strategy for coupling with aldehydes. nih.gov |

Q & A

Q. Purity Assessment :

- Reversed-phase HPLC with UV detection (λ = 220 nm for peptide bonds).

- Mass spectrometry (MS) for molecular weight confirmation.

- NMR spectroscopy (¹H/¹³C) to verify backbone structure and absence of impurities .

Advanced :

Optimizing Coupling Efficiency :

- Evaluate coupling agents (e.g., HATU vs. DCC) for sterically hindered residues like Tyr.

- Monitor reaction kinetics via HPLC to determine optimal activation time.

- Use circular dichroism (CD) to detect racemization during synthesis.

Data Contradiction Example :

If HPLC shows >95% purity but MS indicates adducts, perform tandem MS/MS to identify byproducts (e.g., incomplete deprotection or oxidation of Tyr). Cross-reference with 2D NMR (COSY, HSQC) to resolve structural ambiguities .

What spectroscopic techniques are essential for characterizing this compound?

Q. Basic :

- ¹H/¹³C NMR : Assign peaks for Gly (δ ~3.8 ppm, CH₂) and Tyr (aromatic protons δ ~6.8–7.2 ppm).

- FT-IR : Confirm amide bonds (N–H stretch ~3300 cm⁻¹; C=O ~1650 cm⁻¹).

- ESI-MS : Verify molecular ion [M+H]⁺ (expected m/z for C₁₆H₂₂N₂O₅: 330.3).

Advanced :

Resolving NMR Discrepancies :

- If unexpected peaks arise (e.g., δ 1.4 ppm for tert-butyl from incomplete deprotection), use deprotection kinetics studies (monitored via TLC or HPLC).

- For overlapping signals, apply DOSY NMR to differentiate species by molecular weight .

How does the choice of protecting groups impact this compound synthesis?

Q. Basic :

- Boc vs. Fmoc : Boc requires acidic deprotection (TFA), while Fmoc uses base (piperidine). Boc is preferred for acid-stable sequences.

- Methyl ester vs. tert-butyl ester : Methyl esters are cleaved via saponification, while tert-butyl esters require stronger acids.

Advanced :

Thermodynamic Stability :

- Compare activation energies for deprotection using differential scanning calorimetry (DSC).

- Study solvent effects (e.g., DCM vs. DMF) on Boc group stability via Arrhenius plots .

What strategies mitigate solubility challenges in this compound synthesis?

Q. Advanced :

- Use co-solvents (e.g., DMSO/THF mixtures) to dissolve hydrophobic intermediates.

- Microwave-assisted synthesis to enhance reaction rates in low-polarity solvents.

- Analyze solubility parameters via Hansen solubility spheres to predict optimal solvent blends .

How can researchers design experiments to study this compound stability?

Q. Advanced :

- Accelerated stability testing : Expose the compound to varying pH (2–12) and temperatures (25–60°C), monitoring degradation via HPLC.

- Kinetic modeling : Use pseudo-first-order kinetics to calculate half-life under physiological conditions.

- LC-MS/MS to identify degradation products (e.g., hydrolyzed esters or oxidized Tyr) .

Q. Methodological Frameworks :

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., comparing Boc/Fmoc strategies for industrial scalability) .

- PICO Framework : Define Population (this compound), Intervention (synthetic method), Comparison (alternative protecting groups), Outcome (yield/purity) .

Q. Tables :

| Analytical Technique | Application | Data Interpretation Tips |

|---|---|---|

| Reversed-phase HPLC | Purity assessment | Peak broadening → check column degradation |

| ESI-MS | Molecular weight confirmation | [M+Na]⁺ adducts → subtract 22 Da |

| 2D NMR (HSQC) | Backbone assignment | Missing correlations → check coupling efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.